molecular formula C15H20N2 B7808832 1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine

1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine

Cat. No.: B7808832
M. Wt: 228.33 g/mol
InChI Key: XISKNROMPYIWKR-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine involves several steps, including the formation of the piperidine ring and the introduction of the ethyl and ethynylphenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethyl and ethynylphenyl groups via substitution reactions.

    Hydrogenation: Reduction of intermediates to form the final product.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions .

Chemical Reactions Analysis

1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine nitrogen.

Common reagents used in these reactions include hydrogen, palladium catalysts, and halogenating agents. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-ethyl-N-(3-phenyl)piperidin-4-amine: Similar structure but lacks the ethynyl group.

    1-methyl-N-(3-ethynylphenyl)piperidin-4-amine: Similar structure but has a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-ethyl-N-(3-ethynylphenyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-3-13-6-5-7-15(12-13)16-14-8-10-17(4-2)11-9-14/h1,5-7,12,14,16H,4,8-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISKNROMPYIWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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